3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, substituted with chlorophenyl and ethoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,1-b][1,3,5]thiadiazine core through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and thiourea. The reaction conditions often include the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
Subsequent steps involve the introduction of the chlorophenyl and ethoxyphenyl groups through electrophilic aromatic substitution reactions. These reactions typically require the use of reagents such as chlorobenzene and ethoxybenzene, along with a suitable catalyst like aluminum chloride (AlCl3) under controlled conditions to ensure selective substitution.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and yield. This often involves the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of automated systems helps in scaling up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for electrophilic substitution, sodium ethoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrido[2,1-b][1,3,5]thiadiazine derivatives in various chemical reactions.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. Studies focus on their interactions with biological targets, such as enzymes or receptors, to evaluate their potential as therapeutic agents.
Medicine
In medicine, this compound and its derivatives are investigated for their pharmacological properties. Research includes evaluating their efficacy as anti-inflammatory, antimicrobial, or anticancer agents, based on their ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application, such as inhibiting an enzyme in a biochemical pathway or binding to a receptor to block a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-6-oxo-3,4-dihydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(4-chlorophenyl)-8-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and ethoxyphenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O2S |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-8-(4-ethoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H20ClN3O2S/c1-2-28-18-9-3-15(4-10-18)19-11-21(27)26-13-25(14-29-22(26)20(19)12-24)17-7-5-16(23)6-8-17/h3-10,19H,2,11,13-14H2,1H3 |
InChI Key |
OPZLWRDTFDDGQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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